molecular formula C11H9Cl2N3 B12951125 3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline CAS No. 88634-81-5

3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline

Cat. No.: B12951125
CAS No.: 88634-81-5
M. Wt: 254.11 g/mol
InChI Key: DZRTXCKIQRTGOM-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-((5-methyl-1H-imidazol-4-yl)methylene)aniline is a compound that features a dichlorinated aniline moiety linked to a methyl-substituted imidazole ring This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-((5-methyl-1H-imidazol-4-yl)methylene)aniline typically involves the condensation of 3,4-dichloroaniline with a suitable imidazole derivative. One common method involves the reaction of 3,4-dichloroaniline with 5-methyl-1H-imidazole-4-carbaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The choice of reagents and solvents may also be optimized to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-((5-methyl-1H-imidazol-4-yl)methylene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3,4-Dichloro-N-((5-methyl-1H-imidazol-4-yl)methylene)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the imidazole ring.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-((5-methyl-1H-imidazol-4-yl)methylene)aniline is largely dependent on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a catalyst. The compound’s biological activity is often attributed to its ability to interfere with cellular processes by binding to proteins or nucleic acids, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-1H-imidazole: Another dichlorinated imidazole derivative with similar chemical properties.

    5-Methyl-1H-imidazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    3,4-Dichloroaniline: A starting material for the synthesis of various dichlorinated aniline derivatives.

Uniqueness

3,4-Dichloro-N-((5-methyl-1H-imidazol-4-yl)methylene)aniline is unique due to the combination of the dichlorinated aniline and methyl-substituted imidazole moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88634-81-5

Molecular Formula

C11H9Cl2N3

Molecular Weight

254.11 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(5-methyl-1H-imidazol-4-yl)methanimine

InChI

InChI=1S/C11H9Cl2N3/c1-7-11(16-6-15-7)5-14-8-2-3-9(12)10(13)4-8/h2-6H,1H3,(H,15,16)

InChI Key

DZRTXCKIQRTGOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C=NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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